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Compound of Interest

Compound Name: 3-Chloro-2-fluorocinnamic acid

Cat. No.: B1310187

This guide serves as a comprehensive technical resource for researchers, chemists, and
professionals in drug development on the core properties and applications of 3-chloro-2-
fluorocinnamic acid. It moves beyond a simple data sheet to provide in-depth scientific
context, causality behind experimental methodologies, and a framework for its practical
application.

Executive Summary & Introduction

3-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally
occurring aromatic organic acid. The strategic placement of both a chloro and a fluoro
substituent on the phenyl ring imparts unique electronic and conformational properties, making
it a valuable building block in medicinal chemistry and materials science.[1] The presence and
position of these halogens can significantly influence molecular lipophilicity, metabolic stability,
and binding interactions with biological targets.

This document provides a detailed overview of its fundamental properties, a robust protocol for
its synthesis, predicted spectroscopic characteristics for its identification, and essential safety
and handling guidelines. The insights herein are designed to empower researchers to
effectively utilize this compound in their discovery and development workflows.

Physicochemical & Core Chemical Properties

The foundational properties of a compound are critical for its application, dictating everything
from reaction conditions to formulation. The properties of 3-chloro-2-fluorocinnamic acid are
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summarized in the table below.

Property Value Source(s)
CAS Number 695187-15-6 [1]
Molecular Formula CoHeCIFO2 [1][2]
Molecular Weight 200.59 g/mol [1112]

White to off-white crystalline
Appearance ) General knowledge
powder (Predicted)

) >97% (Typical commercial
Purity [1]
grade)

Room temperature, sealed, dry
Storage -
conditions

Note: Experimental data on properties such as melting point and solubility are not readily
available in published literature. These would need to be determined empirically.

Synthesis Protocol: Knoevenagel Condensation

The most direct and widely adopted method for synthesizing cinnamic acid derivatives is the
Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an
aromatic aldehyde with a compound containing an active methylene group, such as malonic
acid, followed by decarboxylation.

Expertise & Causality: This method is preferred for its high efficiency and stereoselectivity,
typically yielding the more stable (E)-isomer (trans-isomer). The choice of a weak base like
pyridine or piperidine is crucial; it acts as both a base to deprotonate malonic acid and as a
nucleophilic catalyst. The subsequent decarboxylation is driven by heat.

Detailed Step-by-Step Methodology

e Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine 3-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and
pyridine (3.0 eq) in a suitable solvent like ethanol.
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e Reaction: Add a catalytic amount of piperidine (0.1 eq) to the mixture. Heat the reaction
mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress can be
monitored by Thin Layer Chromatography (TLC).

o Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room
temperature. Acidify the mixture by slowly adding 1M hydrochloric acid (HCI) until the pH is
~2. This will cause the product to precipitate.

« Purification: Collect the crude solid product by vacuum filtration and wash it with cold water
to remove residual salts and pyridine hydrochloride.

o Final Recrystallization: Purify the crude product by recrystallization from an appropriate
solvent system, such as an ethanol/water mixture, to yield pure 3-chloro-2-fluorocinnamic
acid. Dry the final product under vacuum.

Synthesis Workflow Diagram
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Reaction Setup
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Caption: Knoevenagel condensation workflow for synthesis.
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Predicted Spectroscopic Profile for Structural
Elucidation

As experimental spectra for 3-chloro-2-fluorocinnamic acid are not publicly available, this
section provides a predicted profile based on established spectroscopic principles. This serves
as a self-validating system for researchers who synthesize this compound.

'H NMR Spectroscopy (Predicted)

(Solvent: DMSO-ds, 400 MHZz)
e -COOH Proton: A very broad singlet expected far downfield, typically >12 ppm.

o Alkene Protons (-CH=CH-): Two doublets are expected for the vinylic protons. Due to the
trans configuration, a large coupling constant (J = 16 Hz) is anticipated.

o The proton alpha to the carbonyl (C=0) group will likely appear around 6.5-6.8 ppm.

o The proton beta to the carbonyl, adjacent to the aromatic ring, will be further downfield,
around 7.6-7.8 ppm.

o Aromatic Protons: The 3-chloro-2-fluorophenyl group will present a complex multiplet pattern
between 7.2-7.8 ppm, corresponding to the three aromatic protons. The specific splitting will
depend on the coupling constants between the protons and with the fluorine atom.

3C NMR Spectroscopy (Predicted)

(Solvent: DMSO-ds, 100 MHZz)
e Carbonyl Carbon (-COOH): Expected around 167-170 ppm.

o Alkene Carbons (-CH=CH-): Two signals expected between 118-145 ppm. The carbon beta
to the carbonyl will be further downfield.

e Aromatic Carbons: Six distinct signals are expected.

o The carbon bearing the fluorine (C-F) will show a large one-bond coupling (XJCF = 240-
260 Hz) and appear around 155-160 ppm.
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o The carbon bearing the chlorine (C-Cl) is expected around 130-135 ppm.

o Other aromatic carbons will appear in the 120-135 ppm range, with smaller C-F couplings
influencing their splitting.

Infrared (IR) Spectroscopy (Predicted)

e O-H Stretch (Carboxylic Acid): A very broad and strong band from ~2500 to 3300 cm~2.

e C=0 Stretch (Conjugated Carboxylic Acid): A strong, sharp absorption around 1680-1700
cm™i,

o C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm~—1.
o C-F Stretch: A strong band in the fingerprint region, typically 1100-1300 cm™1,

e C-CI Stretch: A medium to strong band around 700-800 cm™1,

Applications in Research & Drug Development

Substituted cinnamic acids are recognized as "privileged scaffolds" in medicinal chemistry due
to their wide range of biological activities, including anticancer, antimicrobial, and anti-
inflammatory properties.

e Pharmaceutical Intermediate: The primary application of 3-chloro-2-fluorocinnamic acid is
as a specialized building block.[1] It can be used to synthesize more complex molecules
where the specific halogenation pattern is required to achieve desired potency, selectivity, or
pharmacokinetic properties.

e Enzyme Inhibitors & Receptor Modulators: The acrylic acid moiety can act as a Michael
acceptor or a hydrogen bond donor/acceptor, while the substituted phenyl ring can engage in
hydrophobic, halogen bonding, and pi-stacking interactions within protein active sites.[1]

o Reaction Mechanism Studies: The presence of two different halogens at specific positions
makes it a useful substrate for studying the effects of electronic withdrawing and steric
hindrance on chemical reactions.[1]
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Safety, Handling, & Toxicology

While a specific Material Safety Data Sheet (MSDS) for 3-chloro-2-fluorocinnamic acid is not
widely available, data from closely related analogues, such as 3-chloro-2-fluorobenzoic acid
and 4-chloro-2-fluorocinnamic acid, can be used to infer its likely hazard profile.[3][4]

o Hazard Classification (Predicted):
o Causes skin irritation (H315).[3][4]
o Causes serious eye irritation (H319).[3][4]
o May cause respiratory irritation (H335).[3][4]

e Handling Protocols:

(¢]

Use only in a well-ventilated area, preferably a chemical fume hood.

[¢]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side
shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

[¢]

Avoid creating and inhaling dust.

o

Wash hands thoroughly after handling.

o First Aid Measures:

o Skin Contact: Wash off with plenty of soap and water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

o Inhalation: Remove person to fresh air and keep comfortable for breathing.

o Ingestion: Rinse mouth. Do NOT induce vomiting.

o In all cases of significant exposure or if symptoms persist, seek immediate medical advice.

[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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